molecular formula C30H25NO3S3 B15039420 (5E)-3-benzyl-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15039420
M. Wt: 543.7 g/mol
InChI Key: DKGPADMPRRILOY-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a benzylidene compound under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated thiazolidinones.

Scientific Research Applications

(5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-3-Benzyl-5-({3-Methoxy-4-[2-(Naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C30H25NO3S3

Molecular Weight

543.7 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[3-methoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H25NO3S3/c1-33-26-18-22(19-28-29(32)31(30(35)37-28)20-21-8-3-2-4-9-21)14-15-25(26)34-16-17-36-27-13-7-11-23-10-5-6-12-24(23)27/h2-15,18-19H,16-17,20H2,1H3/b28-19+

InChI Key

DKGPADMPRRILOY-TURZUDJPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCCSC4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCCSC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.